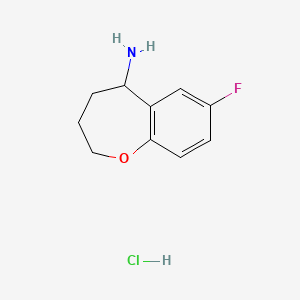![molecular formula C13H11F2N B1440308 (3,4'-Difluoro-[1,1'-biphenyl]-4-yl)methanamine CAS No. 1183330-73-5](/img/structure/B1440308.png)
(3,4'-Difluoro-[1,1'-biphenyl]-4-yl)methanamine
説明
“(3,4’-Difluoro-[1,1’-biphenyl]-4-yl)methanamine” is a biochemical used for proteomics research . It has a molecular formula of C13H11F2N and a molecular weight of 219.23 .
Molecular Structure Analysis
The molecule contains a total of 28 bonds. There are 17 non-H bonds, 12 multiple bonds, 2 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, and 1 primary amine (aliphatic) .Physical and Chemical Properties Analysis
The compound has a molecular weight of 219.23 . More specific physical and chemical properties such as boiling point, melting point, and solubility are not available from the current information.科学的研究の応用
Chemical Inhibitors of Cytochrome P450 Isoforms
Research on chemical inhibitors of cytochrome P450 (CYP) isoforms in human liver microsomes has been significant in understanding drug-drug interactions and metabolism. Compounds similar to (3,4'-Difluoro-[1,1'-biphenyl]-4-yl)methanamine have been evaluated for their potency and selectivity in inhibiting various CYP isoforms, which is crucial for predicting potential drug interactions. The selectivity of such inhibitors aids in deciphering the involvement of specific CYP isoforms in the metabolism of drugs, highlighting the importance of these compounds in pharmaceutical research (Khojasteh et al., 2011).
Neurochemistry and Neurotoxicity
Studies have explored the neurochemical and neurotoxic effects of compounds structurally related to this compound. These compounds, known for their psychotropic effects, have been analyzed for their impact on the serotonin system and potential neurotoxicity. Understanding the neurochemical pathways and toxicity of these substances can contribute to safer therapeutic applications and the development of new drugs with minimized side effects (Mckenna & Peroutka, 1990).
Plastic Scintillators Based on Polymethyl Methacrylate
The scintillation properties of plastic scintillators based on polymethyl methacrylate, with various luminescent dyes, represent another area of research. By incorporating different luminescent activators, these studies aim to enhance the scintillation efficiency, optical transparency, and stability of plastic scintillators, which are crucial for applications in radiation detection and nuclear medicine (Salimgareeva & Kolesov, 2005).
Fluorescent Chemosensors
Research on fluorescent chemosensors, particularly those based on 4-methyl-2,6-diformylphenol (DFP), has been significant for the detection of metal ions, anions, and neutral molecules. Compounds with structural similarities to this compound have been developed to exhibit high selectivity and sensitivity in detecting various analytes. These chemosensors have applications in environmental monitoring, medical diagnostics, and chemical sensing (Roy, 2021).
Environmental Biodegradability of Polyfluoroalkyl Chemicals
The microbial degradation of polyfluoroalkyl chemicals in the environment has also been a focus of research. Studies explore the biodegradability and environmental fate of these chemicals, which contain perfluoroalkyl moieties similar to the structure of this compound. Understanding the degradation pathways and potential environmental impacts of these compounds is crucial for assessing their ecological risks and developing strategies for their removal from the environment (Liu & Avendaño, 2013).
将来の方向性
生化学分析
Biochemical Properties
(3,4’-Difluoro-[1,1’-biphenyl]-4-yl)methanamine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and xenobiotics. The interaction with cytochrome P450 enzymes can lead to the formation of reactive metabolites, which may have implications for drug development and toxicity studies . Additionally, (3,4’-Difluoro-[1,1’-biphenyl]-4-yl)methanamine can bind to specific receptors and proteins, influencing their activity and function.
Cellular Effects
The effects of (3,4’-Difluoro-[1,1’-biphenyl]-4-yl)methanamine on various types of cells and cellular processes are diverse. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, (3,4’-Difluoro-[1,1’-biphenyl]-4-yl)methanamine can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Furthermore, it can affect the expression of genes involved in oxidative stress response and apoptosis, thereby impacting cell survival and function.
Molecular Mechanism
At the molecular level, (3,4’-Difluoro-[1,1’-biphenyl]-4-yl)methanamine exerts its effects through various mechanisms. One key mechanism is the binding interaction with specific biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, altering the biochemical pathways within the cell . Additionally, (3,4’-Difluoro-[1,1’-biphenyl]-4-yl)methanamine can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The temporal effects of (3,4’-Difluoro-[1,1’-biphenyl]-4-yl)methanamine in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to (3,4’-Difluoro-[1,1’-biphenyl]-4-yl)methanamine can lead to cumulative effects on cellular processes, such as increased oxidative stress and altered metabolic activity.
Dosage Effects in Animal Models
Studies on the dosage effects of (3,4’-Difluoro-[1,1’-biphenyl]-4-yl)methanamine in animal models have revealed that its effects vary with different dosages. At low doses, this compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function . At high doses, (3,4’-Difluoro-[1,1’-biphenyl]-4-yl)methanamine can induce toxic effects, including liver damage, oxidative stress, and disruption of normal cellular processes. These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
(3,4’-Difluoro-[1,1’-biphenyl]-4-yl)methanamine is involved in several metabolic pathways, primarily through interactions with enzymes such as cytochrome P450 . The metabolism of this compound involves dealkylation, hydroxylation, and conjugation reactions, leading to the formation of various metabolites. These metabolic processes can influence the overall pharmacokinetics and pharmacodynamics of (3,4’-Difluoro-[1,1’-biphenyl]-4-yl)methanamine, affecting its efficacy and safety profile.
Transport and Distribution
The transport and distribution of (3,4’-Difluoro-[1,1’-biphenyl]-4-yl)methanamine within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes and distributed to various cellular compartments. The localization and accumulation of (3,4’-Difluoro-[1,1’-biphenyl]-4-yl)methanamine within specific tissues can influence its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of (3,4’-Difluoro-[1,1’-biphenyl]-4-yl)methanamine is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This compound has been found to localize in the cytoplasm, nucleus, and mitochondria, where it can exert its effects on cellular processes. The subcellular distribution of (3,4’-Difluoro-[1,1’-biphenyl]-4-yl)methanamine is crucial for understanding its mechanism of action and potential therapeutic applications.
特性
IUPAC Name |
[2-fluoro-4-(4-fluorophenyl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2N/c14-12-5-3-9(4-6-12)10-1-2-11(8-16)13(15)7-10/h1-7H,8,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOELADDGHHKGES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)CN)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




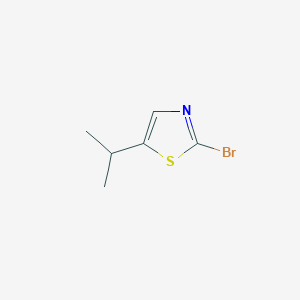
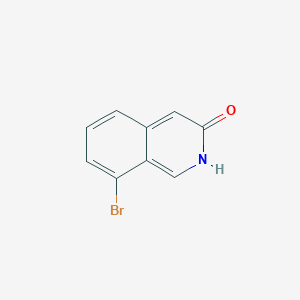

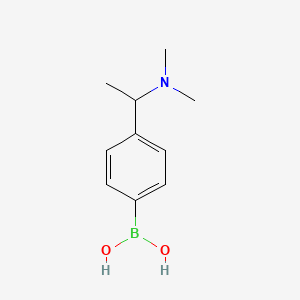

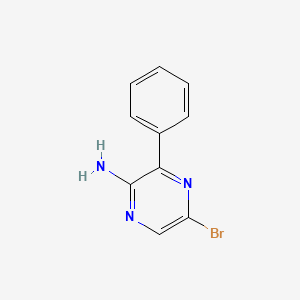
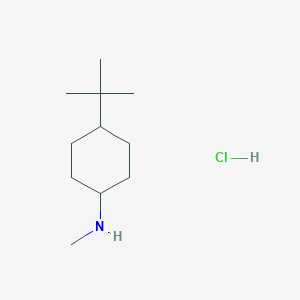
![{[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl}(methyl)amine hydrochloride](/img/structure/B1440244.png)
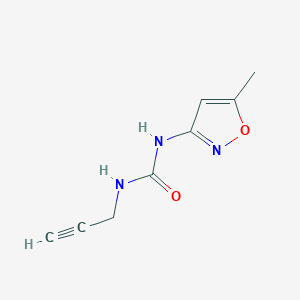
![N-({5-[2-(trifluoromethyl)phenyl]furan-2-yl}methyl)cyclopropanamine hydrochloride](/img/structure/B1440246.png)
![2,2,2-trifluoroethyl N-[2-(thiophen-2-yl)ethyl]carbamate](/img/structure/B1440247.png)
